

Application Note: HPLC Analysis for Purity Determination of Ethyl 2-phenylacrylate

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Compound of Interest

Compound Name: Ethyl 2-phenylacrylate

Cat. No.: B130734

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AN-HPLC-024

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-phenylacrylate is an α,β -unsaturated ester with applications in polymer science and as a building block in organic synthesis.^[1] Its purity is critical for these applications, necessitating a reliable analytical method for its determination. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Ethyl 2-phenylacrylate** and the determination of its purity. The method is designed to be simple, accurate, and robust for routine quality control analysis.

Physicochemical Properties of Ethyl 2-phenylacrylate

A summary of the relevant physicochemical properties of **Ethyl 2-phenylacrylate** is provided in the table below.

Property	Value	Reference
IUPAC Name	ethyl 2-phenylprop-2-enoate	[1][2]
CAS Number	22286-82-4	[2][3][4]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[2][3]
Molecular Weight	176.21 g/mol	[1][2][3]
Appearance	Clear, colorless oil/liquid	[3][4]
Solubility	Soluble in methanol, chloroform, ethyl acetate	[4][5]
UV Maximum (λ _{max})	Approximately 210 nm	[1][6]

Experimental Protocol

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).[6]
- Column: ZORBAX SB-C18, 4.6 x 250 mm, 5 μm, or equivalent reversed-phase C18 column. [1][6]
- Software: Empower™ 3 or OpenLAB CDS or equivalent chromatography data software.
- Chemicals:
 - **Ethyl 2-phenylacrylate** reference standard (≥97% purity).[3][7]
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Methanol (HPLC grade).

Chromatographic Conditions

The following table outlines the chromatographic conditions for the analysis.

Parameter	Condition
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Elution	See table below
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	20 µL
Detection Wavelength	210 nm
Run Time	25 minutes

Gradient Elution Program:

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	80	20
15.0	35	65
15.1	0	100
20.0	0	100
20.1	80	20
25.0	80	20

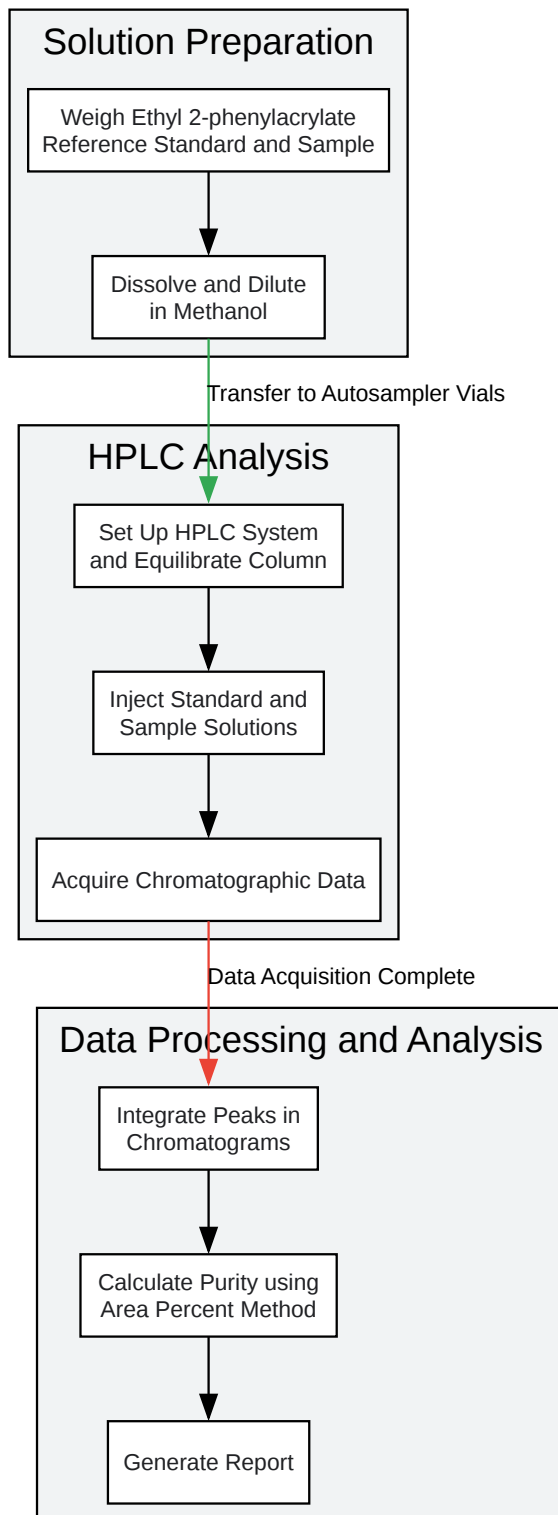
Preparation of Solutions

- Standard Solution (100 µg/mL):
 - Accurately weigh approximately 10 mg of **Ethyl 2-phenylacrylate** reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with methanol.
- Sample Solution (1000 µg/mL):
 - Accurately weigh approximately 100 mg of the **Ethyl 2-phenylacrylate** sample into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with methanol.

Experimental Workflow

Experimental Workflow for Purity Analysis



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Caption: Workflow for the HPLC purity analysis of **Ethyl 2-phenylacrylate**.

Data Presentation and Calculations

The purity of **Ethyl 2-phenylacrylate** is determined by the area percent method. The percentage of each impurity and the main component are calculated as follows:

$$\% \text{ Area} = (\text{Area of individual peak} / \text{Total area of all peaks}) \times 100$$

Example Data Table:

Peak #	Retention Time (min)	Peak Area	% Area	Identification
1	4.5	1500	0.05	Impurity 1
2	8.2	3000	0.10	Impurity 2
3	12.5	2989500	99.85	Ethyl 2-phenylacrylate
4	14.1	6000	0.20	Impurity 3
Total	3000000	100.00		

Method Validation

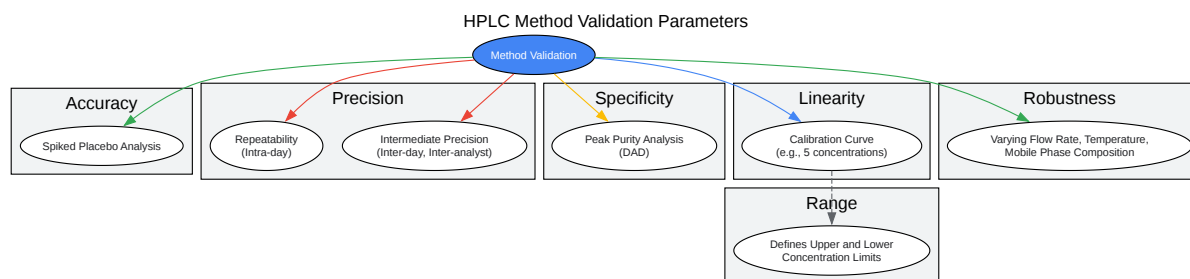
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are outlined below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0 for the Ethyl 2-phenylacrylate peak
Theoretical Plates (N)	≥ 2000 for the Ethyl 2-phenylacrylate peak
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ for six replicate injections of the standard solution

Validation Parameters



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References

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